

6-Hydroxyhexanoic acid CAS number and molecular structure

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Compound of Interest		
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An In-depth Technical Guide to 6-Hydroxyhexanoic Acid

This guide provides comprehensive technical information on **6-hydroxyhexanoic acid**, including its chemical identity, physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and visualizations of key chemical pathways. This document is intended for researchers, scientists, and professionals in the field of drug development and polymer chemistry.

Chemical Identity and Molecular Structure

6-Hydroxyhexanoic acid is an omega-hydroxy fatty acid that serves as a versatile bifunctional molecule, containing both a hydroxyl and a carboxylic acid functional group. This structure makes it a valuable monomer for the synthesis of polyesters, particularly polycaprolactone, and a precursor for other important chemicals like adipic acid.

- CAS Number: 1191-25-9[1][2]
- Molecular Formula: C₆H₁₂O₃[1]
- IUPAC Name: 6-hydroxyhexanoic acid[1]
- Synonyms: 6-Hydroxycaproic acid, ε-Hydroxycaproic acid[1][3]
- Molecular Structure:



SMILES: O=C(O)CCCCO[2][3]

InChI: InChI=1S/C6H12O3/c7-5-3-1-2-4-6(8)9/h7H,1-5H2,(H,8,9)[1][2]

InChikey: IWHLYPDWHHPVAA-UHFFFAOYSA-N[1][2]

Physicochemical Properties

A summary of the key physical and chemical properties of **6-hydroxyhexanoic acid** is presented in the table below. This data is essential for designing experimental setups, purification procedures, and for understanding the compound's behavior in various chemical environments.

Property	Value	Unit	Source
Molecular Weight	132.16	g/mol	[1]
Appearance	White or Colorless to Light yellow powder, lump, or clear liquid	-	
Melting Point	40-41	°C	[4]
Boiling Point	89-90 @ 1 Torr	°C	[4]
Density	1.0214 @ 20 °C	g/cm³	[4]
рКа	4.75 ± 0.10 (Predicted)	[5]	
Water Solubility	Soluble	[5]	-
logP (Octanol/Water)	0.624 (Crippen Calculated)	[3]	

Synthesis Protocols

6-Hydroxyhexanoic acid can be synthesized through various routes, including chemical hydrolysis of ϵ -caprolactone and biocatalytic oxidation of 1,6-hexanediol.



Chemical Synthesis: Hydrolysis of ε-Caprolactone

This method involves the ring-opening of ϵ -caprolactone. Both base- and acid-catalyzed procedures are possible. The base-catalyzed method is often preferred to minimize the risk of re-polymerization.

Experimental Protocol (Base-Catalyzed):

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ε-caprolactone in a suitable solvent mixture (e.g., water and ethanol for miscibility).[6]
- Addition of Base: Slowly add an aqueous solution of a strong base, such as sodium hydroxide (NaOH), to the ε-caprolactone solution. A molar ratio of 1:1.1 (ε-caprolactone to base) is typical.[6]
- Reaction Conditions: Heat the mixture to 60-80 °C and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[6]
- Work-up: After completion, cool the reaction mixture to room temperature. Carefully acidify the solution with a dilute acid (e.g., HCl) to protonate the carboxylate.
- Extraction: Extract the aqueous solution multiple times with an organic solvent such as ethyl acetate.[6]
- Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 6-hydroxyhexanoic acid.
 Further purification can be achieved by column chromatography if required.[6]

Biocatalytic Synthesis from 1,6-Hexanediol

This green chemistry approach utilizes whole-cell biocatalysts, such as Gluconobacter oxydans, to selectively oxidize 1,6-hexanediol to **6-hydroxyhexanoic acid**.[7][8]

Experimental Protocol (using Gluconobacter oxydans):



- Preculture Preparation: Inoculate G. oxydans DSM 50049 into a flask containing a suitable medium (e.g., 25 g/L glycerol and 10 g/L yeast extract, pH 5). Incubate at 30 °C with shaking (e.g., 200 rpm) for 24-48 hours.
- Cell Harvesting: Centrifuge the culture broth (e.g., at 4700 × g for 15 minutes) to collect the cell pellet. Wash the cells twice with a buffer solution (e.g., 0.1 M sodium phosphate, pH 7).
 [9]
- Biotransformation: Resuspend the washed cell pellet in 100 mM sodium phosphate buffer (pH 7) containing 1,6-hexanediol (e.g., 84.6 mM).[9]
- Reaction Conditions: Perform the biotransformation in an incubator at 30 °C with shaking (200 rpm). Maintain the pH between 6 and 7 by adding a 0.5 N NaOH solution as needed.
 This pH control is crucial for selectively producing 6-hydroxyhexanoic acid and preventing further oxidation to adipic acid.[9][10]
- Monitoring: Collect samples periodically to analyze the concentrations of the substrate and product using Gas Chromatography (GC) or HPLC.
- Product Isolation: After the reaction, centrifuge the mixture to remove the cells. The
 supernatant containing 6-hydroxyhexanoic acid can be concentrated by evaporation to
 remove water, followed by vacuum drying to obtain the final product.[9] An isolated yield of
 96.5% has been reported using this method.[9]

Analytical Protocols

Accurate quantification and characterization of **6-hydroxyhexanoic acid** are critical. Gas chromatography-mass spectrometry (GC-MS) and HPLC are commonly employed techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to its low volatility, **6-hydroxyhexanoic acid** requires derivatization prior to GC-MS analysis to convert the polar hydroxyl and carboxyl groups into more volatile moieties (e.g., trimethylsilyl esters).

Experimental Protocol (General):



- Sample Preparation: Dry the sample containing 6-hydroxyhexanoic acid completely.
- Derivatization: Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1%
 Trimethylchlorosilane) in a suitable solvent like pyridine or acetonitrile. Heat the mixture (e.g., at 70 °C for 30 minutes) to ensure complete derivatization of both the hydroxyl and carboxylic acid groups.
- GC-MS Analysis:
 - Injection: Inject 1 μL of the derivatized sample into the GC-MS system.
 - Column: Use a non-polar or semi-polar capillary column (e.g., VF-1ms or similar).
 - Oven Program: A typical temperature program starts at a low temperature (e.g., 50 °C), holds for a few minutes, and then ramps up to a high temperature (e.g., 250 °C) at a rate of 10-20 °C/min.[9]
 - Ionization: Use Electron Ionization (EI) at 70 eV.[11]
 - Detection: Acquire mass spectra in full scan mode (e.g., m/z 40-500) to identify the derivatized compound based on its retention time and mass fragmentation pattern.[11]

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC can be used for the quantitative analysis of **6-hydroxyhexanoic acid**. Detection can be challenging due to the lack of a strong chromophore. Therefore, detection is often performed at low UV wavelengths (around 210 nm) or using a Refractive Index (RI) detector.

Experimental Protocol (General):

- Mobile Phase: An isocratic or gradient mobile phase consisting of an aqueous buffer (e.g., dilute phosphoric acid or an acetate buffer to maintain a low pH) and an organic modifier like acetonitrile or methanol.
- Column: A C18 reversed-phase column is typically suitable.[12]

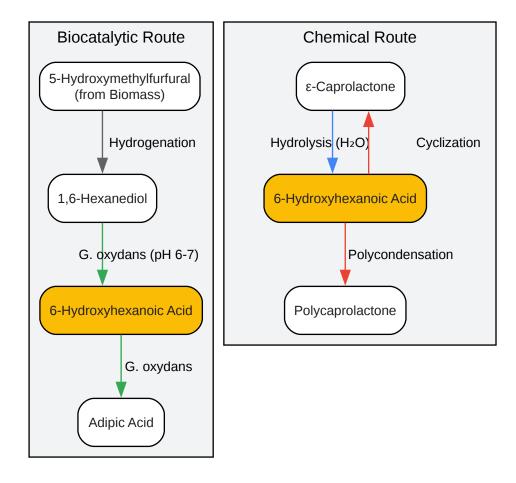


- Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent and filter it through a 0.45 μm syringe filter before injection.
- Analysis:
 - Injection Volume: 5-20 μL.
 - Flow Rate: 0.5-1.0 mL/min.
 - o Detection: UV detection at 210 nm.
 - Quantification: Use an external standard calibration curve prepared with pure 6hydroxyhexanoic acid.

Key Pathways and Workflows

Visual diagrams of the synthesis pathways and experimental workflows provide a clear overview of the processes involved.

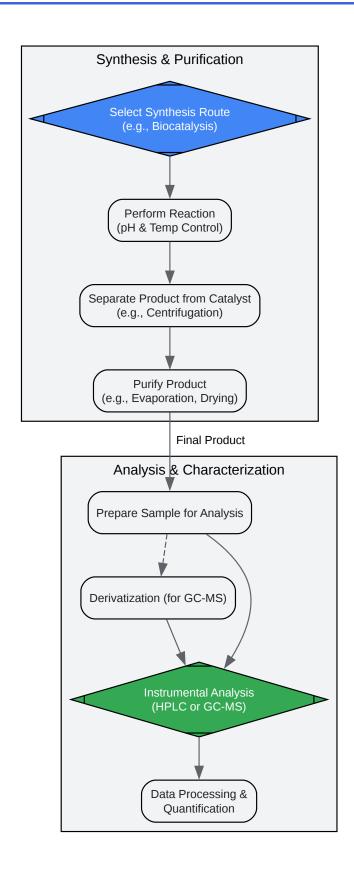




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Caption: Synthesis pathways of **6-Hydroxyhexanoic Acid** and its derivatives.





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Caption: General experimental workflow for 6-HHA synthesis and analysis.



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